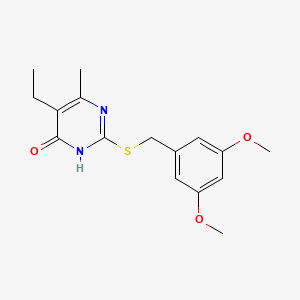
Acide 3-(2-hydroxyéthoxy)phénylboronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxyethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H11BO4 and its molecular weight is 181.98. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
- Rôle de l'acide 3-(2-hydroxyéthoxy)phénylboronique: Ce composé sert de réactif organoboronique dans le couplage SM. Ses conditions réactionnelles douces et sa tolérance aux groupes fonctionnels en font un outil précieux pour la construction de molécules organiques complexes .
Applications diagnostiques et thérapeutiques
- Affinité de liaison: Par exemple, les particules fonctionnalisées par l'this compound présentent une forte affinité de liaison à l'adénosine et au catéchol. Ces propriétés en font des candidats prometteurs pour la délivrance de médicaments et les applications de biosensage .
Orientations Futures
Boronic acids, including “3-(2-Hydroxyethoxy)phenylboronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, and the development of therapeutics .
Mécanisme D'action
Target of Action
Boronic acids, including phenylboronic acid, are known to be important reagents in the suzuki–miyaura cross-coupling reaction . This suggests that 3-(2-Hydroxyethoxy)phenylboronic acid may also participate in similar reactions.
Mode of Action
The mode of action of 3-(2-Hydroxyethoxy)phenylboronic acid is likely related to its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid acts as a source of a phenyl group. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which 3-(2-Hydroxyethoxy)phenylboronic acid may participate, is a key biochemical pathway. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
Phenylboronic acid, a related compound, is known to be soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This suggests that 3-(2-Hydroxyethoxy)phenylboronic acid may have similar solubility properties, which could impact its bioavailability.
Result of Action
The result of the action of 3-(2-Hydroxyethoxy)phenylboronic acid is likely the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Action Environment
The action of 3-(2-Hydroxyethoxy)phenylboronic acid is likely influenced by environmental factors such as the presence of a suitable catalyst (e.g., palladium) and the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for example, is known for its mild and functional group tolerant reaction conditions . Additionally, the product is water-soluble, and may spread in water systems .
Analyse Biochimique
Biochemical Properties
Boronic acids, including phenylboronic acid, are known to be mild Lewis acids and are generally stable and easy to handle . They are soluble in most polar organic solvents .
Molecular Mechanism
It is known that boronic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Propriétés
IUPAC Name |
[3-(2-hydroxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c10-4-5-13-8-3-1-2-7(6-8)9(11)12/h1-3,6,10-12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOQGIXNYIXZOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
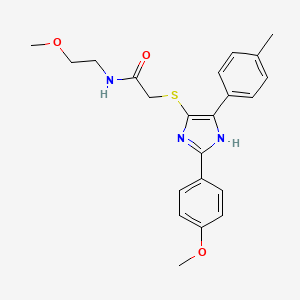

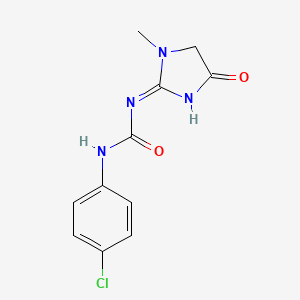
![6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2525912.png)
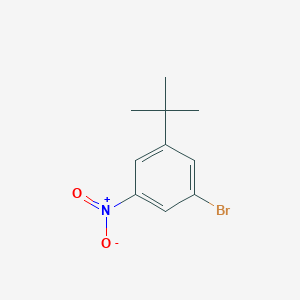

![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

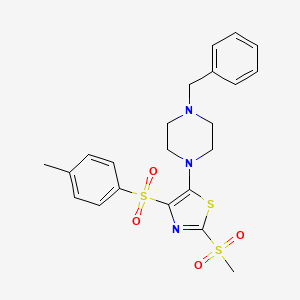
![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2525924.png)
